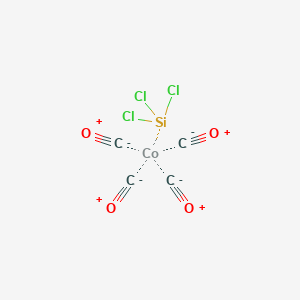
Linoleic Acid Oxylipins LC-MS Mixture
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The linoleic acid oxylipins LC-MS Mixture contains oxylipin metabolites derived from linoleic acid. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product is designed for direct use in LC-MS applications. The solution may be used as a system suitability standard or tuning standard. After opening, we highly recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles. This mixture contains 9(S)-HODE, 9-OxoODE, 13(S)-HODE, 13-OxoODE, (±)9(10)-EpOME, (±)9(10)DiHOME, (±)12(13)-EpOME, and (±)12(13)-DiHOME.
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



